Cas no 1807269-04-0 (3-Chloro-4-fluoropyridine-2-acetonitrile)

3-Chloro-4-fluoropyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4-fluoropyridine-2-acetonitrile
-
- Inchi: 1S/C7H4ClFN2/c8-7-5(9)2-4-11-6(7)1-3-10/h2,4H,1H2
- InChI Key: GIVNFUFYBKBNOA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CN=C1CC#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 177
- Topological Polar Surface Area: 36.7
- XLogP3: 1.3
3-Chloro-4-fluoropyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029010406-1g |
3-Chloro-4-fluoropyridine-2-acetonitrile |
1807269-04-0 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
Alichem | A029010406-250mg |
3-Chloro-4-fluoropyridine-2-acetonitrile |
1807269-04-0 | 95% | 250mg |
$1,019.20 | 2022-03-31 |
3-Chloro-4-fluoropyridine-2-acetonitrile Related Literature
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
Additional information on 3-Chloro-4-fluoropyridine-2-acetonitrile
Introduction to 3-Chloro-4-fluoropyridine-2-acetonitrile (CAS No. 1807269-04-0)
3-Chloro-4-fluoropyridine-2-acetonitrile (CAS No. 1807269-04-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical structure and potential biological activities. This compound, characterized by the presence of both chloro and fluoro substituents on the pyridine ring, along with an acetonitrile group at the 2-position, serves as a crucial intermediate in the synthesis of various pharmacologically relevant molecules.
The structural features of 3-Chloro-4-fluoropyridine-2-acetonitrile make it a valuable building block for medicinal chemists. The electron-withdrawing nature of the fluoro and chloro groups can modulate the electronic properties of the pyridine ring, influencing its reactivity and binding affinity to biological targets. This compound has been widely explored in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system disorders.
In recent years, 3-Chloro-4-fluoropyridine-2-acetonitrile has been utilized in the synthesis of kinase inhibitors, which are increasingly important in targeted cancer therapies. The pyridine scaffold is a common motif in many successful drugs, including tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers. The fluorine atom, in particular, has been shown to enhance metabolic stability and binding affinity, making it a desirable feature in drug design.
Moreover, the acetonitrile group at the 2-position of 3-Chloro-4-fluoropyridine-2-acetonitrile provides a site for further functionalization through nucleophilic substitution reactions. This allows for the introduction of diverse pharmacophores, enabling the exploration of novel chemical entities with enhanced biological activity. Researchers have leveraged this property to develop inhibitors targeting enzymes involved in bacterial resistance mechanisms, contributing to the fight against antibiotic-resistant pathogens.
Recent studies have also highlighted the role of 3-Chloro-4-fluoropyridine-2-acetonitrile in the development of small-molecule modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play a crucial role in cellular signaling pathways. By modifying the structure of 3-Chloro-4-fluoropyridine-2-acetonitrile, scientists have been able to generate compounds that selectively bind to specific GPCRs, leading to potential treatments for neurological disorders such as depression and schizophrenia.
The agrochemical industry has also benefited from the use of 3-Chloro-4-fluoropyridine-2-acetonitrile as an intermediate in the synthesis of novel pesticides and herbicides. The unique combination of substituents on the pyridine ring allows for interactions with biological targets in plants and pests that are distinct from traditional agrochemicals. This has led to the development of more effective and environmentally friendly solutions for crop protection.
In conclusion, 3-Chloro-4-fluoropyridine-2-acetonitrile (CAS No. 1807269-04-0) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its structural features enable diverse chemical modifications and biological activities, making it an indispensable tool for researchers seeking to develop innovative therapeutic agents and sustainable agricultural solutions. As research continues to uncover new applications for this compound, its importance in advancing scientific discovery is likely to grow even further.
1807269-04-0 (3-Chloro-4-fluoropyridine-2-acetonitrile) Related Products
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 81216-14-0(7-bromohept-1-yne)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)



